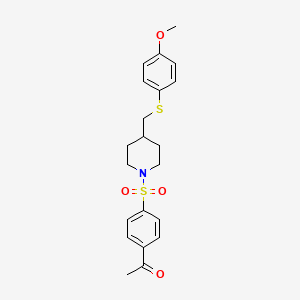

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S2/c1-16(23)18-3-9-21(10-4-18)28(24,25)22-13-11-17(12-14-22)15-27-20-7-5-19(26-2)6-8-20/h3-10,17H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIMQJQKKWMCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzenethiol with formaldehyde and piperidine to form the intermediate 4-(((4-methoxyphenyl)thio)methyl)piperidine. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-((4-(((4-Hydroxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone.

Reduction: Formation of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfanyl)phenyl)ethanone.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to interact with protein active sites, while the piperidine ring can enhance the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, physical properties, and biological activities of the target compound with structurally related derivatives:

Key Comparative Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group (electron-donating) contrasts with nitro (7n) or trifluoromethyl (7o) substituents (electron-withdrawing). This difference may reduce metabolic stability compared to 7n/7o but improve solubility .

- Thioether vs.

- Biological Activity : Piperazinyl sulfonyl compounds (e.g., 7n, 7o) exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms. However, the absence of tetrazole or trifluoromethyl groups might lower potency .

- Synthetic Routes : The target compound’s synthesis likely parallels and , using sulfonyl chloride intermediates and amine coupling, but requires thiourea for thioether formation .

Physicochemical Properties

- Melting Points : Derivatives with nitro (7n: 161–163°C) or trifluoromethyl groups (7o: 154–156°C) exhibit higher melting points than methoxy-substituted analogs (7e: 131–134°C), reflecting stronger intermolecular forces .

- Mass Spectrometry : The target compound’s molecular ion would differ from 7n (520.10640) and 7o (558.08339) due to the absence of tetrazole and methoxy substitution .

Research Implications

The target compound’s unique combination of thioether and methoxy groups warrants further investigation into its pharmacokinetic and pharmacodynamic profiles. Comparative studies with ’s antiproliferative derivatives could clarify the role of substituents in activity . Additionally, structural analogs in and provide benchmarks for optimizing synthetic yields and receptor binding .

Biologische Aktivität

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound features a piperidine ring, a methoxyphenyl group, and a sulfonyl moiety, which are known to contribute to various biological interactions.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C19H25N3O2S2

- Molecular Weight : 391.6 g/mol

The structure includes functional groups that enhance its chemical reactivity and biological activity, such as:

- Piperidine Ring : Commonly associated with neuropharmacological effects.

- Methoxy Group : Often linked to increased lipophilicity and receptor binding affinity.

- Thioether and Sulfonyl Groups : Known for their roles in enzyme inhibition and antimicrobial properties.

The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential activity related to neurotransmission modulation, while the sulfonyl group may enhance its interaction with specific proteins involved in metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that certain related compounds demonstrate minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Piperidine derivatives have been evaluated for their anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Given its structural components, this compound may also exhibit neuropharmacological effects. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

- Antimicrobial Evaluation : A study on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.25 μg/mL. The study also evaluated the compound's ability to inhibit biofilm formation, which is crucial in preventing chronic infections .

- Anticancer Research : In vitro studies on piperidine derivatives indicated their capability to induce apoptosis in cancer cells, with specific focus on breast and prostate cancer models. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.